molecular formula C13H10Cl2O4 B11634690 2,2-Dimethyl-5-(2,4-dichlorobenzylidene)-1,3-dioxane-4,6-dione

2,2-Dimethyl-5-(2,4-dichlorobenzylidene)-1,3-dioxane-4,6-dione

Cat. No.: B11634690
M. Wt: 301.12 g/mol
InChI Key: JZBIQVXAMASBFF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(2,4-dichlorobenzylidene)-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a dioxane ring and a dichlorobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(2,4-dichlorobenzylidene)-1,3-dioxane-4,6-dione typically involves the condensation of 2,4-dichlorobenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and advanced purification techniques such as chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(2,4-dichlorobenzylidene)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the dichlorobenzylidene group can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dimethyl-5-(2,4-dichlorobenzylidene)-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-(2,4-dichlorobenzylidene)-1,3-dioxane-4,6-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxane-4,6-dione: Lacks the dichlorobenzylidene group.

    2,4-Dichlorobenzaldehyde: Contains the dichlorobenzylidene group but lacks the dioxane ring.

    2,2-Dimethyl-5-(benzylidene)-1,3-dioxane-4,6-dione: Similar structure but without the chlorine atoms.

Uniqueness

2,2-Dimethyl-5-(2,4-dichlorobenzylidene)-1,3-dioxane-4,6-dione is unique due to the presence of both the dioxane ring and the dichlorobenzylidene group

Properties

Molecular Formula

C13H10Cl2O4

Molecular Weight

301.12 g/mol

IUPAC Name

5-[(2,4-dichlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C13H10Cl2O4/c1-13(2)18-11(16)9(12(17)19-13)5-7-3-4-8(14)6-10(7)15/h3-6H,1-2H3

InChI Key

JZBIQVXAMASBFF-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)O1)C

Origin of Product

United States

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